molecular formula C11H19NO2 B12228411 N-cyclohexyloxolane-3-carboxamide

N-cyclohexyloxolane-3-carboxamide

Cat. No.: B12228411
M. Wt: 197.27 g/mol
InChI Key: JQUSBVJLJNXDHU-UHFFFAOYSA-N
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Description

N-cyclohexyloxolane-3-carboxamide is a synthetic carboxamide derivative characterized by a cyclohexyl substituent linked to an oxolane (tetrahydrofuran) ring via a carboxamide group. The compound’s synthesis typically involves multi-step reactions, including coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and purification via preparative HPLC, as described in related protocols .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-cyclohexyloxolane-3-carboxamide

InChI

InChI=1S/C11H19NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13)

InChI Key

JQUSBVJLJNXDHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyloxolane-3-carboxamide typically involves the amidation of carboxylic acids with amines. The process can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common methods include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyloxolane-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclohexyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of bacterial growth.

Comparison with Similar Compounds

Research Findings and Limitations

Gaps in Evidence
  • The provided evidence lacks explicit data on N-cyclohexyloxolane-3-carboxamide’s physicochemical properties (e.g., logP, solubility) or biological assays.
  • Comparative pharmacokinetic or toxicity studies between oxolane and adamantane analogs are absent.

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